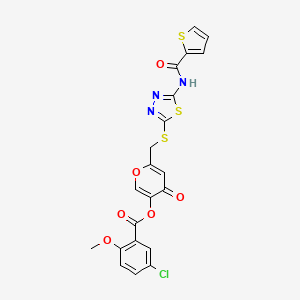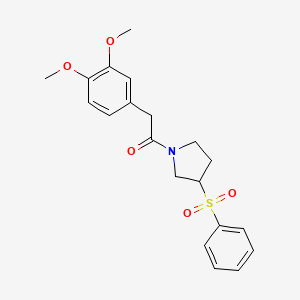
N-(3-phenylpropyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-phenylpropyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrrolidine carboxamides and has been found to exhibit potent biological activity.
Scientific Research Applications
Drug Discovery and Development
Research in medicinal chemistry has led to the identification of compounds with significant bioactivity. For example, a study discovered a selective and orally efficacious inhibitor of the Met kinase superfamily, highlighting the importance of structural modification for improved enzyme potency and kinase selectivity, potentially leading to advancements in cancer therapy (Schroeder et al., 2009). Similarly, optimization of benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors demonstrates the potential for developing highly potent and efficacious treatments for cancer, emphasizing the critical role of molecular structure in therapeutic effectiveness (Penning et al., 2010).
Material Science
In material science, the synthesis and characterization of polymers based on aromatic polyamides and polyimides showcase the development of new materials with improved properties such as solubility, thermal stability, and mechanical strength, which are essential for high-performance applications (Yang & Lin, 1995). The exploration of new diphenylfluorene-based aromatic polyamides derived from specific fluorene compounds further illustrates the potential for creating advanced materials suitable for a wide range of technological applications (Hsiao, Yang, & Lin, 1999).
Chemical Synthesis
Advancements in chemical synthesis are evident in the development of new methods for creating complex heterocyclic compounds, which are crucial intermediates in pharmaceutical manufacturing and other chemical industries. For instance, the synthesis of 2,3-dihydropyrrolizines from specific carboxamide precursors opens new pathways for the generation of bioactive molecules with potential therapeutic applications (Calvo, González-Ortega, & Sañudo, 2002). Moreover, the discovery of a novel compound and its characterization through X-ray structural analysis and DFT studies demonstrate the integration of computational and experimental approaches in the design of new molecules with desirable properties (Zhou et al., 2021).
properties
IUPAC Name |
N-(3-phenylpropyl)-3-pyridin-4-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(21-11-4-7-16-5-2-1-3-6-16)22-14-10-18(15-22)24-17-8-12-20-13-9-17/h1-3,5-6,8-9,12-13,18H,4,7,10-11,14-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINPOWQJTXOIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2889251.png)


![1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2889255.png)
![(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2889256.png)



![Ethyl 2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2889263.png)
![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2889264.png)
![4-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2889266.png)
